molecular formula C19H23N3O2 B6797581 N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide

N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide

Cat. No.: B6797581
M. Wt: 325.4 g/mol
InChI Key: YRESXWAEAVJHAN-UHFFFAOYSA-N
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Description

N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide is a complex organic compound that belongs to the class of benzazocines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methoxy and methyl group, and a benzazocine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-14-17(9-10-18(20-14)24-2)21-19(23)22-12-5-8-15-6-3-4-7-16(15)11-13-22/h3-4,6-7,9-10H,5,8,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRESXWAEAVJHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)NC(=O)N2CCCC3=CC=CC=C3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-methoxy-2-methylpyridine, is synthesized through a series of reactions involving methylation and methoxylation.

    Cyclization to Form Benzazocine Core: The pyridine intermediate undergoes cyclization with appropriate reagents to form the benzazocine core.

    Amidation Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine and benzazocine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide
  • N-(6-methoxy-2-methylpyridin-3-yl)-5-{[2-methyl-4-(trifluoromethoxy)phenyl]amino}-2-(trifluoromethyl)pyridine-4-carboxamide

Uniqueness

N-(6-methoxy-2-methylpyridin-3-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzazocine core and specific substituents make it a valuable compound for various research and industrial applications.

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